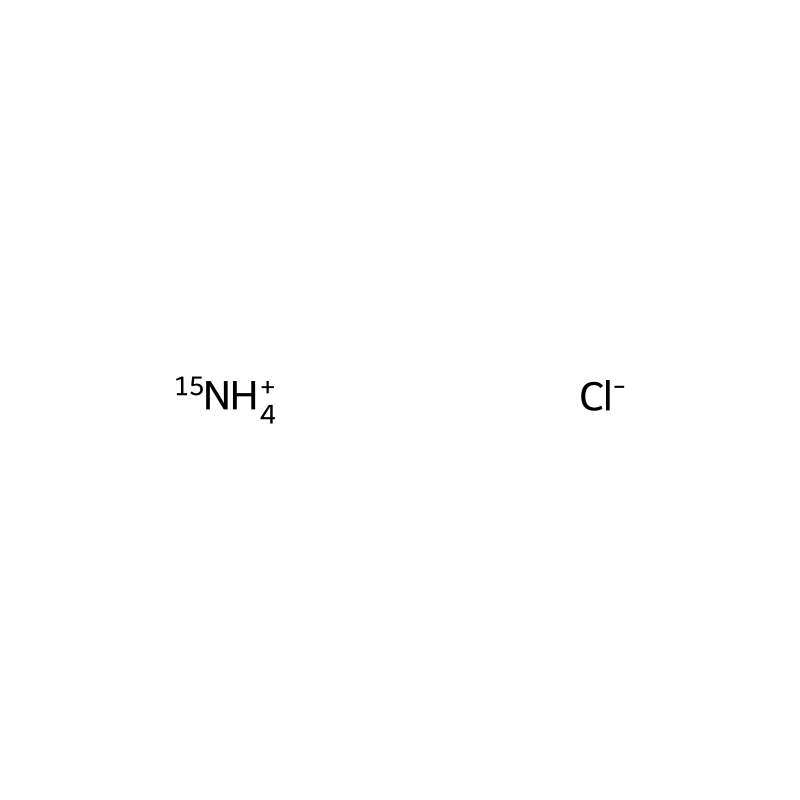

Ammonium-15N chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Nitrogen Metabolism in Organisms:

Researchers utilize <sup>15</sup>NH₄Cl to investigate nitrogen metabolism in organisms like bacteria, plants, and animals. By incorporating <sup>15</sup>N into the growth medium or environment, scientists can track the incorporation and fate of nitrogen within the organism. This allows them to study processes like:

- Nitrogen assimilation: The process by which organisms convert inorganic nitrogen (e.g., ammonium) into organic nitrogen-containing compounds (e.g., amino acids, proteins) .

- Nitrogen allocation: How organisms distribute nitrogen to different tissues and organs based on their needs .

- Nitrogen cycling: The movement and transformation of nitrogen through different environmental compartments (e.g., soil, water, atmosphere) .

For example, researchers studying the nitrogen-fixing bacteria Rhizobium leguminosarum used <sup>15</sup>NH₄Cl to track the transfer of nitrogen from the bacteria to the legume host plant . This information is crucial for understanding the symbiosis between legumes and nitrogen-fixing bacteria, which plays a vital role in agricultural sustainability.

Assessing Nitrogen Loss in Environmental Systems:

<sup>15</sup>NH₄Cl can be used to quantify nitrogen loss from agricultural fields, wetlands, and other ecosystems. Scientists add <sup>15</sup>N-labeled fertilizer or ammonium to the system and then measure the presence of <sup>15</sup>N in different environmental compartments over time. This allows them to estimate the rate and extent of nitrogen loss processes like:

- Volatilization: The conversion of ammonia gas (NH₃) from ammonium (NH₄⁺) into the atmosphere .

- Leaching: The movement of dissolved nitrogen from soil to groundwater .

- Denitrification: The microbial conversion of nitrate (NO₃⁻) to gaseous forms of nitrogen (e.g., N₂O, N₂) that escape back into the atmosphere .

By understanding the fate of <sup>15</sup>N, researchers can develop strategies to minimize nitrogen losses, which can have detrimental environmental consequences like water pollution and greenhouse gas emissions. For instance, a study utilized <sup>15</sup>NH₄Cl to assess nitrogen loss from paddy rice fields and evaluate the effectiveness of different management practices in reducing volatilization losses .

Ammonium-15N chloride is a stable, inorganic compound that consists of ammonium cations () and chloride anions (). It is a nitrogen isotope-labeled form of ammonium chloride, where the nitrogen atom is enriched with the isotope nitrogen-15. This compound is typically represented by the formula and is known for its white crystalline appearance and high solubility in water. The compound is mildly acidic when dissolved, with a pH range of 4.6 to 6.0 for a 5% solution .

Ammonium-15N chloride does not have a specific mechanism of action but serves as a source of ¹⁵N for incorporation into biomolecules. The ¹⁵N isotope is a valuable tool in isotope tracing experiments used to study nitrogen metabolism, protein synthesis, and other biological processes that utilize nitrogen [, ].

- Decomposition: Upon heating, it decomposes into ammonia and hydrogen chloride gas:

- Reaction with Bases: When reacted with strong bases such as sodium hydroxide, it releases ammonia gas:

- Reaction with Carbonates: It reacts with alkali-metal carbonates at elevated temperatures to produce ammonia and corresponding salts:

These reactions illustrate its behavior as both a source of ammonia and as a reactant in various chemical processes.

Ammonium-15N chloride exhibits biological significance primarily due to its role as a nitrogen source in biological systems. In veterinary medicine, it is used to prevent urinary stones in livestock by acidifying urine. The isotopic labeling with nitrogen-15 allows for tracking nitrogen metabolism in biological studies, particularly in plants and microbial systems, thereby enhancing our understanding of nitrogen cycles and nutrient uptake .

The synthesis of ammonium-15N chloride can be achieved through several methods:

- Direct Reaction: The most common method involves the direct reaction of ammonia () with hydrogen chloride (HCl):

- Solvay Process: It can also be produced as a by-product in the Solvay process for sodium carbonate production:

These methods ensure the availability of ammonium-15N chloride for various applications in research and industry.

Ammonium-15N chloride has diverse applications:

- Fertilizers: It serves as a nitrogen source in fertilizers, crucial for plant growth.

- Biological Research: Its isotopic labeling is valuable in metabolic studies to trace nitrogen pathways.

- Veterinary Medicine: Used to manage urinary health in livestock.

- Buffer Solutions: Employed in laboratory buffer solutions alongside ammonia.

- Cooling Baths: Utilized historically for producing low temperatures in cooling baths .

Interaction studies involving ammonium-15N chloride typically focus on its reactivity with various substances. It reacts vigorously with strong bases, releasing toxic ammonia fumes. Additionally, it can form explosive compounds when mixed with certain chemicals like hydrogen cyanide. Understanding these interactions is crucial for safe handling and application .

Ammonium-15N chloride shares similarities with several other ammonium salts and halides. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ammonium Chloride | Commonly used in fertilizers; non-isotopic form. | |

| Ammonium Sulfate | Used as a fertilizer; contains sulfate ion. | |

| Ammonium Nitrate | Highly soluble; used in fertilizers and explosives. | |

| Ammonium Phosphate | Important fertilizer; provides both nitrogen and phosphorus. |

The uniqueness of ammonium-15N chloride lies in its isotopic labeling, which allows it to be specifically utilized for tracing studies in biochemical research, differentiating it from non-labeled counterparts that do not offer such analytical capabilities .

Microbial Incorporation Techniques for Uniform 15N Labeling

Microbial systems utilize ¹⁵NH₄Cl as a primary nitrogen source to achieve uniform isotopic labeling in proteins and metabolites. In E. coli cultures, 0.3% ¹⁵NH₄Cl in minimal media enables >98% ¹⁵N incorporation into recombinant proteins within 24 hours. This method relies on bacterial assimilation of ¹⁵NH₄⁺ through glutamate dehydrogenase, ensuring label uniformity in amino acids.

Ruminant studies demonstrate that ¹⁵NH₄Cl enriches microbial protein in the rumen, with 50–83% isotopic recovery in bacterial biomass. The technique’s efficiency depends on ammonia pool size: smaller pools (e.g., low-degradability diets) yield higher ¹⁵N enrichment due to reduced isotopic dilution.

Chemical Synthesis Approaches for High-Purity 15N-Ammonium Chloride

Industrial production employs isotopic exchange between ¹⁴NH₄Cl and ¹⁵N-enriched nitric oxide (NO) or ammonia. The Nitrox system (isotopic separation factor α = 1.055 at 25°C) achieves 99% ¹⁵N purity through multistage countercurrent exchange. Key steps include:

- Cation exchange: ¹⁵NH₄⁺ adsorption on resin (CEC = 54.1 meq/100 g).

- Crystallization: Sublimation at 340°C yields 99.9% pure ¹⁵NH₄Cl crystals.

Table 1: Commercial ¹⁵NH₄Cl Specifications

Scalability Challenges in Industrial-Scale ¹⁵N Isotope Production

Producing 10 tonnes/year of ¹⁵N for nitride nuclear fuels requires:

- Feedstock: 60 m³/h of 10M HNO₃ in Nitrox systems.

- Waste management: 4.5×10⁵ m³/year of H₂SO₄ byproducts.

- Energy costs: Cryogenic distillation of NO (α = 1.037 at −152°C) is avoided due to explosive risks.

Current research focuses on resin-based ion exchange to reduce SO₂ consumption (4×10⁵ tonnes/year) and improve separation efficiency.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant